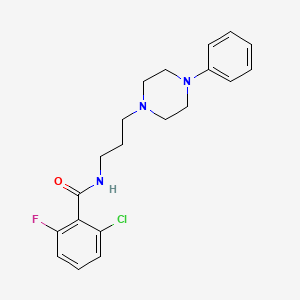

2-chloro-6-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

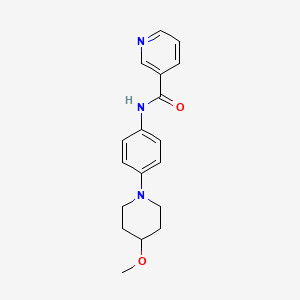

“2-chloro-6-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide” is a chemical compound with the molecular formula C22H24ClF4N3O. It has an average mass of 457.892 Da and a monoisotopic mass of 457.154388 Da .

Molecular Structure Analysis

The molecular structure of “2-chloro-6-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide” is complex, with multiple functional groups. It includes a benzamide group, a phenylpiperazine group, and a trifluoromethyl group .Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have synthesized and studied the antimicrobial properties of several compounds closely related to the structure of 2-chloro-6-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide. For instance, a study on fluoroquinolone-based 4-thiazolidinones revealed the synthesis of compounds from a lead molecule, leading to the development of derivatives with significant antifungal and antibacterial activities (Patel & Patel, 2010). Similarly, the creation of fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial analogs, highlighting the importance of the fluorine atom in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Antipathogenic and Antifungal Effects

Compounds with a similar structural framework have been synthesized and evaluated for their antipathogenic and antifungal effects. A study on new thiourea derivatives demonstrated significant antibacterial and antibiofilm properties, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Mechanism of Action

Target of Action

The primary target of 2-chloro-6-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

This compound interacts with AChE by inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound exhibits both competitive and non-competitive inhibition characteristics .

Biochemical Pathways

The inhibition of AChE affects the cholinergic neurotransmission pathway. By preventing the breakdown of acetylcholine, this compound enhances the signaling in this pathway, which is critical for learning and memory .

Result of Action

The primary molecular effect of this compound’s action is the increased concentration of acetylcholine in the synaptic cleft due to the inhibition of AChE . This leads to enhanced cholinergic neurotransmission, which can alleviate symptoms of diseases characterized by decreased cholinergic activity, such as Alzheimer’s disease .

properties

IUPAC Name |

2-chloro-6-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClFN3O/c21-17-8-4-9-18(22)19(17)20(26)23-10-5-11-24-12-14-25(15-13-24)16-6-2-1-3-7-16/h1-4,6-9H,5,10-15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSARXKLYHQDASW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2456034.png)

![5-Chloro-6-fluoro-N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2456041.png)

![N-(4-chloro-3-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2456042.png)

![N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2456047.png)

![N-(2,4-difluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2456049.png)

![rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B2456051.png)